MTB InhA Inhibitory Activity: Class-Level Potency Context vs. Lead Compound 21
The target compound belongs to a class of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives developed as direct InhA inhibitors. In the foundational study by Pedgaonkar et al., the most potent compound (Compound 21) achieved an IC50 of 3.12 µM against MTB InhA and an MIC of 4.76 µM against drug-sensitive M. tuberculosis H37Rv, while other analogs in the series showed substantially lower inhibition [1]. The specific target compound was not among the 28 tested derivatives in this study, and its exact IC50 and MIC values remain unpublished. This represents a critical evidence gap that prevents direct quantitative comparison with the lead series.
| Evidence Dimension | InhA inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | Compound 21 (from same scaffold): IC50 = 3.12 µM; MIC = 4.76 µM |
| Quantified Difference | Cannot be calculated due to missing data |
| Conditions | In vitro MTB InhA enzyme inhibition assay; M. tuberculosis H37Rv drug-sensitive strain |
Why This Matters
Without quantitative IC50/MIC data, the target compound cannot be scientifically prioritized over the characterized lead Compound 21, which has a proven sub-5 µM inhibitory profile in this assay system.
- [1] Pedgaonkar, G.S., et al. (2014). Development of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives as novel enoyl-acyl carrier protein reductase (InhA) inhibitors for the treatment of tuberculosis. European Journal of Medicinal Chemistry, 86, 613-627. DOI: 10.1016/j.ejmech.2014.09.028 View Source
